molecular formula C18H14O4S B1277468 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate CAS No. 84449-63-8

4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate

Cat. No. B1277468
CAS RN: 84449-63-8
M. Wt: 326.4 g/mol
InChI Key: IMFDWSXWQJFLLZ-UHFFFAOYSA-N
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Description

The compound "4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate" is a chemical entity that appears to be related to various benzo[b]thiophen derivatives, which have been studied for their potential applications in different fields, including polymer chemistry and medicinal chemistry. Although the exact compound is not directly mentioned in the provided papers, the related compounds and reactions give insights into the chemical behavior and properties that could be expected from such a molecule.

Synthesis Analysis

The synthesis of related benzo[b]thiophen derivatives involves various chemical reactions, including condensation and polymerization processes. For instance, the synthesis of 4-(1-alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3-dihydrobenzo(b)[1,4]thiazepines involves the condensation of 2-aminothiophenol with benzimidazole chalcone using acetic acid as a catalyst in refluxing methanol . This suggests that the synthesis of "4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate" could also involve condensation reactions, possibly with acetic acid playing a role in the reaction mechanism.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophen derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The presence of substituents like acetoxy groups can influence the electronic properties of the molecule, as seen in the study of hydrolysis and photolysis of a quinol ester derivative, where the substituent had a significant inductive electron-withdrawing effect as well as a resonance effect that is electron-donating . This dual effect could also be relevant to the molecular structure analysis of "4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate."

Chemical Reactions Analysis

Benzo[b]thiophen derivatives undergo various chemical reactions, including Fries rearrangement, hydrolysis, and addition reactions with benzene or toluene . The acetoxy groups in these molecules can participate in acidolysis and phenolysis mechanisms, as well as intermolecular transfer reactions . These findings suggest that "4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate" could also be reactive towards nucleophiles and could undergo similar rearrangement and addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophen derivatives can be influenced by their functional groups and molecular structure. For example, the fluorescence derivatization of amino acids with a related compound indicates that such derivatives can be highly sensitive and fluorescent, which could be a property of "4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate" as well . The detection limits for amino acids derivatized with the fluorescent reagent were in the femtomole range, suggesting that the compound might also exhibit high sensitivity in detection applications .

Scientific Research Applications

1. Chemical Reactions and Derivatives

4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate, a derivative of benzo[b]thiophen, exhibits a range of reactions with other chemical compounds. For instance, acetoxybenzo[b]thiophens can undergo Fries rearrangement, reacting with benzene to produce phenyl derivatives (Clark, Rahman, & Scrowston, 1982). Similarly, benzo[b]thiophene derivatives, such as 4-methoxybenzo[b]thienyl-3-acetic acid, have been synthesized and found to enhance plant growth (Schuetz & Titus, 1967).

2. Medicinal Chemistry Applications

In medicinal chemistry, derivatives of benzo[b]thiophene, which include 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate, are explored for various therapeutic potentials. For instance, some benzo[b]thiophene-2-sulfonamide derivatives have shown efficacy as ocular hypotensive agents, useful in glaucoma treatment (Graham et al., 1989).

3. Polymerization and Material Science

In the field of material science, derivatives of benzo[b]thiophene, similar to 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate, are utilized in polymerization studies. For example, the polymerization of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid copolymers has been studied for understanding side reactions and the synthesis process (Han et al., 1996).

4. Antibacterial and Antifungal Activity

Recent studies have shown that derivatives of benzo[b]thiophene, including 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate, demonstrate significant antibacterial and antifungal activities. A study on (1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methyl-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1,2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetate derivatives reported potent antibacterial properties against various bacterial strains (Kumari et al., 2017).

properties

IUPAC Name

[4-(6-acetyloxy-1-benzothiophen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4S/c1-11(19)21-15-6-3-13(4-7-15)17-9-14-5-8-16(22-12(2)20)10-18(14)23-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFDWSXWQJFLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432665
Record name 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate

CAS RN

84449-63-8
Record name Benzo[b]thiophene-6-ol, 2-[4-(acetyloxy)phenyl]-, 6-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84449-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(6-acetyloxy-1-benzothiophen-2-yl)phenyl] acetate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.798
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Synthesis routes and methods

Procedure details

2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thiophene (2.42 g, 10 mmol) was dissolved in 100 mL of tetrahydrofuran and triethylamine (8 g, 100 mmol) was added. The reaction mixture was stirred under a nitrogen atmosphere at ambient temperature, while acetylchloride (2 g, 30 mmol) was slowly added. After sixteen hours, the reaction was terminated by the addition of water. The product began to crystallize at the interface, the water layer was discarded, and product crystallized out of the tetrahydrofuran layer. The product was filtered off and dried to give 2.06 of the title compound. 1H NMR: (d6 -DMSO)δ 7.86 (s, 1H) 7.85 (d, 1H), 7.83 (s, 1H), 7.81 (d, 1H), 8.70 (d, 2H), 7.25 (d, 2H), 7.18 (dd, 1H). EA calculated for C18H14O4S: C, 66.24; H, 4.32 Found: C, 66.14; H, 4.38. MS(FD): m/e=326 (M+).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

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